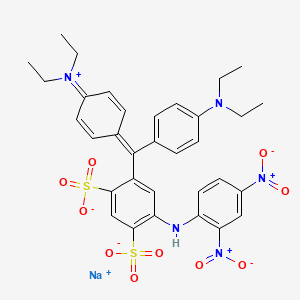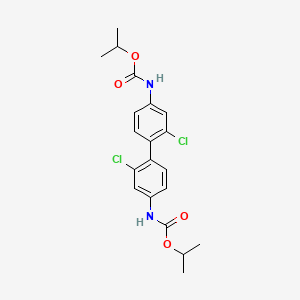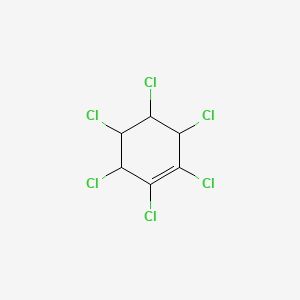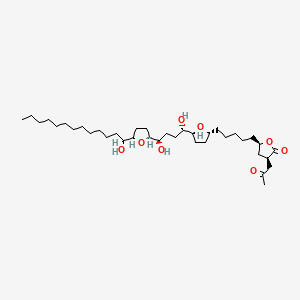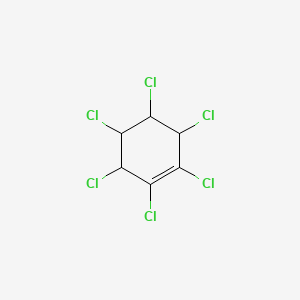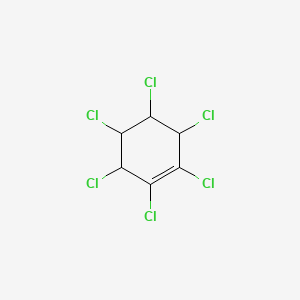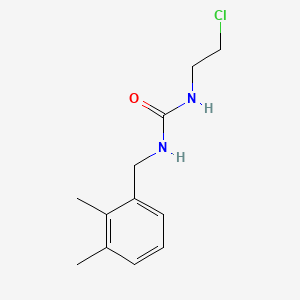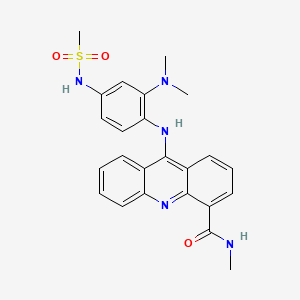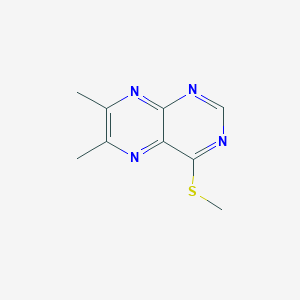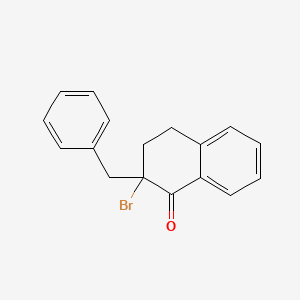
2,3-Dihydro-2-(5-nitro-2-furyl)-4(1H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-2-(5-nitro-2-furyl)-4(1H)-quinazolinone: is a heterocyclic compound that features a quinazolinone core structure with a nitrofuran moiety. This compound is of interest due to its potential biological activities, including antimicrobial and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-(5-nitro-2-furyl)-4(1H)-quinazolinone typically involves the condensation of 2-aminobenzamide with 5-nitrofurfural. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2-(5-nitro-2-furyl)-4(1H)-quinazolinone: undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitroso and hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso and hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted quinazolinone derivatives.
Scientific Research Applications
2,3-Dihydro-2-(5-nitro-2-furyl)-4(1H)-quinazolinone: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-2-(5-nitro-2-furyl)-4(1H)-quinazolinone involves its interaction with cellular components. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell death, making the compound effective against microbial and cancer cells. The quinazolinone core may also interact with specific enzymes or receptors, further contributing to its biological activity.
Comparison with Similar Compounds
2,3-Dihydro-2-(5-nitro-2-furyl)-4(1H)-quinazolinone: can be compared with other nitrofuran and quinazolinone derivatives:
Nitrofurantoin: Another nitrofuran compound with antimicrobial properties, commonly used as an antibiotic.
Quinazolinone derivatives: Compounds such as 2-methyl-4(3H)-quinazolinone, which have been studied for their anticancer and anti-inflammatory properties.
Uniqueness
The combination of the nitrofuran and quinazolinone moieties in This compound provides a unique scaffold that exhibits both antimicrobial and anticancer activities. This dual functionality makes it a valuable compound for further research and development.
List of Similar Compounds
- Nitrofurantoin
- Furazolidone
- 2-Methyl-4(3H)-quinazolinone
- 4(3H)-Quinazolinone derivatives
Properties
CAS No. |
98754-79-1 |
|---|---|
Molecular Formula |
C12H9N3O4 |
Molecular Weight |
259.22 g/mol |
IUPAC Name |
2-(5-nitrofuran-2-yl)-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C12H9N3O4/c16-12-7-3-1-2-4-8(7)13-11(14-12)9-5-6-10(19-9)15(17)18/h1-6,11,13H,(H,14,16) |
InChI Key |
QERVPOJJEHSVGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


